molecular formula C13H13NO6 B2621319 Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate CAS No. 367520-87-4

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate

Cat. No.: B2621319
CAS No.: 367520-87-4
M. Wt: 279.248
InChI Key: CEGWZOZDZYAQDD-UHFFFAOYSA-N
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Description

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate: is a chemical compound characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate typically involves the reaction of 1,3-dioxoisoindoline with appropriate reagents under controlled conditions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: A closely related compound with a similar structure but lacking the hydroxyl group.

  • Methyl 3-(1,3-dioxoisoindolin-2-yl)butanoate: Another analog with a longer carbon chain.

Uniqueness: Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

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Properties

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-13(18,12(17)19-2)7-20-14-10(15)8-5-3-4-6-9(8)11(14)16/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWZOZDZYAQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON1C(=O)C2=CC=CC=C2C1=O)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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